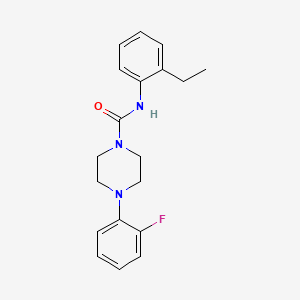

N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c1-2-15-7-3-5-9-17(15)21-19(24)23-13-11-22(12-14-23)18-10-6-4-8-16(18)20/h3-10H,2,11-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPAXTSKVMWQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its interactions with neurotransmitter receptors, particularly serotonin receptors, and its implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C19H22FN3O

- Molecular Weight : 327.403 g/mol

- SMILES Notation : CCc1ccccc1NC(=O)N1CCN(CC1)c1ccccc1F

This structure includes a piperazine ring with substitutions that may influence its biological activity, particularly in relation to mood regulation and anxiety disorders.

This compound primarily interacts with serotonin receptors, specifically the 5-HT1A receptor. Compounds with similar structures are known to modulate serotonin activity, which is crucial for mood regulation. In vitro studies suggest that this compound exhibits selective binding affinity for these receptors, indicating its potential as a candidate for further pharmacological exploration.

1. Serotonin Receptor Modulation

Research indicates that this compound may selectively bind to serotonin receptors, influencing their activity. This modulation could provide insights into its mechanism of action in treating mood disorders and anxiety.

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Although detailed studies are still required, initial findings suggest that it may exhibit activity against various microbial strains, which could be beneficial in developing new antimicrobial agents.

Research Findings and Case Studies

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities, primarily due to its piperazine moiety, which is known for its ability to modulate neurotransmitter systems. Key areas of interest include:

- Neurotransmitter Modulation : Piperazine derivatives have been extensively studied for their effects on serotonin and dopamine receptors. N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide may influence these pathways, potentially offering therapeutic benefits in psychiatric disorders such as depression and anxiety.

- Receptor Antagonism : Similar compounds have demonstrated activity as antagonists for various receptors, including NK1 (neurokinin 1) receptors. The ability to selectively inhibit such receptors can lead to advancements in treatments for conditions like pain and anxiety disorders .

- Potential as FAAH Inhibitors : Some piperazine derivatives are being explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can enhance the efficacy of endocannabinoid signaling, presenting opportunities for pain management and anti-inflammatory therapies .

2.1. Pain Management

Research indicates that compounds similar to this compound may serve as effective analgesics by modulating pain pathways through receptor interactions. Their role as NK1 receptor antagonists suggests potential applications in managing chronic pain conditions.

2.2. Neurological Disorders

Given its influence on neurotransmitter systems, this compound could be significant in developing treatments for neurological disorders such as:

- Depression : By targeting serotonin receptors, it may help alleviate symptoms of depression.

- Anxiety Disorders : Its potential to modulate anxiety-related pathways makes it a candidate for further investigation in anxiety treatment protocols.

3.1. Neuroprotective Effects

A study evaluating a series of piperazine derivatives found that certain compounds exhibited neuroprotective effects in models of ischemic stroke. The mechanisms involved included reducing oxidative stress and protecting neuronal integrity . While specific data on this compound is limited, its structural similarity suggests it may share these protective qualities.

3.2. Antioxidant Properties

Research into related compounds has shown promising antioxidant properties, which could be beneficial in treating neurodegenerative diseases characterized by oxidative stress . The ability to scavenge free radicals and protect cellular structures enhances the therapeutic profile of piperazine derivatives.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pain Management | NK1 receptor antagonism | Alleviation of chronic pain |

| Neurological Disorders | Modulation of serotonin/dopamine pathways | Treatment for depression and anxiety |

| Neuroprotection | Reducing oxidative stress | Protection against ischemic damage |

| Antioxidant Activity | Scavenging free radicals | Therapeutic implications in neurodegeneration |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl rings significantly influence melting points, solubility, and synthetic yields. Key analogs and their properties include:

Table 1: Physicochemical Properties of Piperazine-Carboxamide Derivatives

Key Observations :

- Fluorine Position : Para-fluorine (A3, m.p. 196.5–197.8°C ) vs. meta-fluorine (A2, m.p. 189.5–192.1°C ) results in higher melting points for para-substituted analogs due to increased symmetry.

- Chlorine vs. Fluorine : Chlorinated analogs (e.g., A4–A6 ) generally exhibit lower yields (45–48%) compared to fluorinated derivatives (52–57%), likely due to steric or electronic effects during synthesis.

- Lipophilicity: The 2-ethylphenyl group in the target compound may enhance membrane permeability compared to polar substituents like quinazolinone (A1) or trifluoromethyl ().

Pharmacological Profiles of Related Compounds

While direct data for the target compound are lacking, analogs with similar scaffolds show diverse activities:

Table 2: Pharmacological Activities of Piperazine-Carboxamide Analogs

Key Insights :

- TRPV1/TRPM8 Modulation : Bulky substituents (e.g., tert-butyl in BCTC ) enhance receptor selectivity, suggesting the target compound’s 2-ethyl group may similarly influence binding.

- 5-HT1A Antagonism : Fluorine positioning (e.g., 2-F in p-MPPF ) correlates with potency, implying the target’s 2-fluorophenyl group may optimize receptor interactions.

Q & A

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with dopamine receptors or CYP enzymes. Focus on hydrogen bonding with the carboxamide carbonyl and π-π stacking with fluorophenyl groups .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor binding .

- MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of the ligand-receptor complex and identify critical residues (e.g., E2 loop in D3R) .

How can researchers mitigate cytotoxicity while maintaining antiproliferative efficacy in cancer models?

Advanced Research Question

- Selectivity Screening : Compare IC values in cancer cells (e.g., PARPi-resistant lines) vs. normal cells (e.g., J774 macrophages) to identify therapeutic windows .

- Prodrug Design : Mask the carboxamide group with labile esters or phosphates to reduce off-target effects .

- Combination Therapy : Co-administer with CYP inhibitors (e.g., ketoconazole) to prevent metabolic activation of cytotoxic metabolites .

What crystallographic data are available for structurally related piperazine-carboxamide derivatives?

Basic Research Question

- Crystal Packing : Piperazine rings adopt chair conformations, with intermolecular N–H⋯O hydrogen bonds stabilizing the structure (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) .

- Bond Parameters : Average C–N bond lengths of 1.45 Å and C=O bonds of 1.22 Å are typical for carboxamide derivatives .

How do fluorinated substituents influence the compound's pharmacokinetic properties?

Advanced Research Question

- Metabolic Stability : The 2-fluorophenyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

- Lipophilicity : Fluorine increases logP values (~2.5–3.0), enhancing blood-brain barrier penetration for CNS targets .

- Toxicity Screening : Assess hepatic clearance using microsomal assays and monitor for fluorinated metabolite accumulation .

What in vivo models are appropriate for evaluating antitumor activity of this compound?

Advanced Research Question

- Xenograft Models : Use immunodeficient mice implanted with PARPi-resistant tumors (e.g., BRCA1-mutated lines) to test efficacy .

- Pharmacodynamic Markers : Measure tumor CYP51/CYP5122A1 activity post-treatment to correlate enzyme inhibition with tumor regression .

- Dosing Regimens : Administer 10–50 mg/kg orally daily, adjusting based on bioavailability studies (e.g., plasma concentrations ≥1 µM for >6 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.